molecular formula C19H25N3O5S2 B2696419 ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 393838-83-0

ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2696419
CAS No.: 393838-83-0
M. Wt: 439.55
InChI Key: XKRDZOQPDDYZOH-VXPUYCOJSA-N
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Description

This compound features a 1,3-thiazole core substituted with:

  • A (2Z)-imino group linked to a 4-(diethylsulfamoyl)benzoyl moiety.
  • 3,4-dimethyl groups on the thiazole ring.
  • An ethyl ester at position 3.

Properties

IUPAC Name

ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S2/c1-6-22(7-2)29(25,26)15-11-9-14(10-12-15)17(23)20-19-21(5)13(4)16(28-19)18(24)27-8-3/h9-12H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRDZOQPDDYZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C(=C(S2)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzoyl group and the sulfamoyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Thiazolo-Pyrimidine Derivatives ()

The compound ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate shares the following features:

  • Fused thiazolo-pyrimidine ring system (vs. a simple thiazole ring in the target compound).
  • 4-(Dimethylamino)phenyl substituent (vs. 4-(diethylsulfamoyl)benzoyl).
  • Indole-derived substituent (vs. absence of aromatic heterocycles beyond benzoyl).

Key Differences and Implications:

Feature Target Compound Compound
Core Structure Simple 1,3-thiazole ring Fused thiazolo[3,2-a]pyrimidine system
Substituent at Position 2 Diethylsulfamoyl benzoyl group Indolylmethylene group
Pharmacokinetic Profile Higher lipophilicity (due to ethyl ester) Potential π-π stacking (indole/aryl groups)

The fused ring system in ’s compound may enhance rigidity and binding affinity to planar targets (e.g., DNA or kinase pockets), whereas the target compound’s diethylsulfamoyl group could favor sulfonamide-mediated interactions (e.g., with carbonic anhydrases) .

Thiazole-Containing Ureido/Imidazolidinone Derivatives ()

Two compounds from include:

(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate

Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

Structural Comparisons:

  • Complexity: Both compounds have multi-ring systems (oxazolidine, imidazolidinone, ureido) compared to the simpler thiazole core of the target compound.
  • Functional Groups: Ureido and imidazolidinone groups () vs. sulfamoyl and ester groups (target compound). Stereochemical complexity (S-configurations in ) vs. planar Z-configuration in the target compound.

Functional Implications:

Methodological Context ()

For instance:

  • If the target compound or its analogs are tested as muscle relaxants, parameters like the normalized relaxation rate ($V_n$) could quantify efficacy differences.
  • Structural features (e.g., ester vs. carboxylate groups) may influence calcium transient decay rates in muscle cells .

Biological Activity

Ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the class of thiazole derivatives. These compounds are often investigated for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing research findings, potential applications, and case studies.

Structure and Composition

The molecular formula of this compound is C22H26N4O7S3C_{22}H_{26}N_{4}O_{7}S_{3} with a molecular weight of 554.65 g/mol. Its structure is characterized by multiple functional groups that contribute to its reactivity and biological activity.

Key Physical Properties

PropertyValue
Molecular Weight554.65 g/mol
SolubilityNot available
Melting PointNot specified
LogP2.3

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has shown efficacy against various bacterial strains. For instance, studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms that disrupt bacterial cell wall synthesis and function.

Anticancer Activity

The compound has also been studied for its anticancer properties. Similar thiazole derivatives have been reported to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. In vitro studies have shown that this compound can inhibit tumor cell growth in various cancer lines.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are crucial in the inflammatory response. This activity could make it a candidate for developing treatments for inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of thiazole derivatives included this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates a promising potential for treating infections caused by these pathogens.

Study 2: Anticancer Mechanism

In another investigation focusing on its anticancer effects, researchers treated human breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step reactions, typically starting with the condensation of 4-(diethylsulfamoyl)benzoyl chloride with a substituted thiazole precursor. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., glacial acetic acid) are used to promote imine formation, as seen in analogous triazole-thiazole syntheses .
  • Temperature control : Reflux conditions (80–120°C) are critical for achieving high yields while avoiding decomposition . Optimized protocols should validate purity via melting point analysis and spectroscopic data .

Q. Which spectroscopic techniques are most effective for structural confirmation?

A combination of 1H/13C NMR , IR spectroscopy , and elemental analysis is essential:

  • NMR : Assigns proton environments (e.g., imino protons at δ 8.5–9.0 ppm) and confirms stereochemistry (Z-configuration via coupling constants) .
  • IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .
  • Elemental analysis : Verifies C, H, N, and S content within ±0.4% of theoretical values . LC-MS further confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict reactivity or bioactivity?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites . For example, the diethylsulfamoyl group’s electron-withdrawing effects can be quantified to explain reactivity trends .
  • Molecular docking : Evaluates binding affinities to biological targets (e.g., enzymes) by analyzing docking poses and interaction energies. Studies on related thiazole derivatives show that substituents on the benzoyl group significantly modulate binding .
  • Reaction path search algorithms : Integrate quantum chemical calculations with experimental data to optimize synthetic pathways and reduce trial-and-error approaches .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from variations in assay conditions or compound purity . Methodological recommendations include:

  • Standardized bioassays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls .
  • Purity thresholds : Ensure >95% purity via HPLC before testing .
  • Meta-analysis : Compare IC50 values across studies while accounting for differences in solvent systems (e.g., DMSO concentration) .

Q. How do substituents on the thiazole ring influence physicochemical properties?

Systematic studies on analogs reveal:

  • Electron-withdrawing groups (e.g., sulfonamides) increase solubility in polar solvents but reduce membrane permeability .
  • Methyl groups at the 3,4-positions enhance steric stability, reducing hydrolysis of the ester moiety .
  • Diethylsulfamoyl substituents improve metabolic stability in vitro, as shown in related triazole-thiazole hybrids .

Q. What are the stability profiles under varying storage conditions?

Stability studies should assess:

  • Temperature : Store at –20°C in inert atmospheres to prevent ester hydrolysis .
  • Light exposure : UV/Vis spectroscopy tracks photodegradation; amber vials are recommended .
  • pH stability : Test in buffers (pH 3–9) to identify decomposition products (e.g., free carboxylic acid via LC-MS) .

Methodological Resources

  • Spectral data interpretation : Reference libraries for thiazole derivatives (e.g., SDBS database) aid peak assignment .
  • Computational tools : Gaussian (DFT), AutoDock (docking), and ICReDD’s reaction design platforms .
  • Biological assays : Standardize protocols using guidelines from journals like Journal of Medicinal Chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.